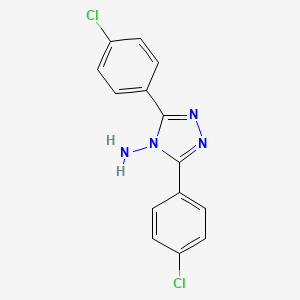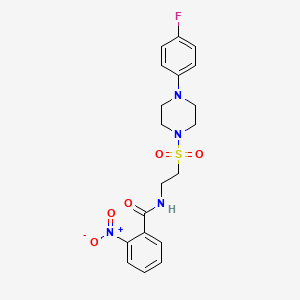
N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-nitrobenzamide” is a complex organic compound. It contains a piperazine ring, which is a common feature in many pharmaceutical drugs . The compound also contains a fluorophenyl group, a sulfonyl group, and a nitrobenzamide group.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a piperazine ring, a fluorophenyl group, a sulfonyl group, and a nitrobenzamide group.
Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. Piperazine rings can participate in various chemical reactions, often acting as a linker between other functional groups .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties.
Wissenschaftliche Forschungsanwendungen
Synthesis Analysis
The synthesis of this compound involves a detailed examination of the methods used to create it. Key aspects include starting materials, reaction conditions, and yield. Researchers explore various synthetic routes, such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines with N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino groups, parallel solid-phase synthesis, and even photocatalytic methods .
Antimicrobial Agents
Research by Krishnamurthy et al. (2011) synthesized a series of sulfonamide and carboxamide derivatives, including structures similar to our compound. These derivatives exhibited potent inhibitory activity against both Gram-positive and Gram-negative bacteria. This highlights their potential as new antimicrobial agents.
PET Tracers for 5-HT1A Receptors
García et al. (2014) developed N-(4-[(18)F]-fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}carboxamides as PET imaging analogs for serotonin 5-HT1A receptors. These compounds, including similar structures to our focus compound, show high brain uptake and stability, making them valuable for studying neuropsychiatric disorders.
Anticancer Agents
Rehman et al. (2018) explored the anticancer potential of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole. These compounds, related to our molecule, exhibited significant antiproliferative activity against various cancer cell lines, suggesting promise as anticancer agents.
Wirkmechanismus
Safety and Hazards
The safety and hazards associated with this compound would depend on its specific properties and uses. Proper handling and disposal methods should be used to minimize risk.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[2-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylethyl]-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN4O5S/c20-15-5-7-16(8-6-15)22-10-12-23(13-11-22)30(28,29)14-9-21-19(25)17-3-1-2-4-18(17)24(26)27/h1-8H,9-14H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFACFQGAVGCCJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)S(=O)(=O)CCNC(=O)C3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

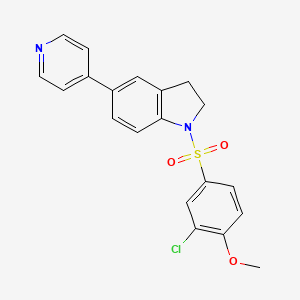
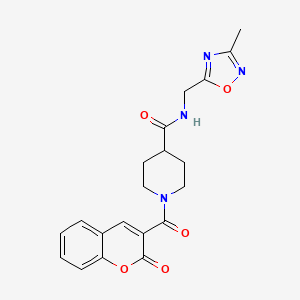
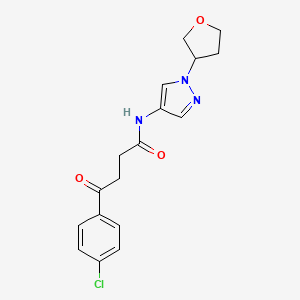
![2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2611725.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(5-chloropyridin-2-yl)oxalamide](/img/structure/B2611729.png)
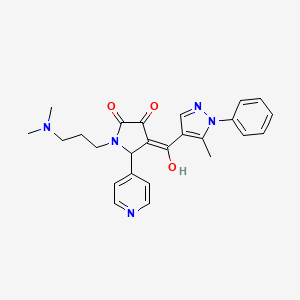

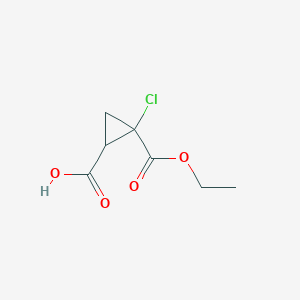


![2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)acetamide](/img/structure/B2611740.png)
![2-[(2,5-Dimethylanilino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B2611741.png)
